molecular formula C20H24N2O4 B14863862 (1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B14863862
M. Wt: 356.4 g/mol
InChI Key: FALAMCOLIJTCTR-JXXIQLPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one” is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization reactions: To form the spirocyclic core.

    Functional group transformations: To introduce the hydroxy, methoxy, and ethylidene groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification techniques: Such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a bioactive molecule. Its interactions with biological targets could be explored for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials. Its unique properties may make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Modifying cellular pathways: Influencing cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other molecules with spirocyclic structures.

    Indole derivatives: Compounds containing the indole moiety.

    Oxa-azatricyclo compounds: Molecules with similar tricyclic frameworks.

Uniqueness

The uniqueness of “(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one” lies in its specific combination of functional groups and its spirocyclic structure. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+/t13-,14?,16?,18-,20-/m0/s1

InChI Key

FALAMCOLIJTCTR-JXXIQLPRSA-N

Isomeric SMILES

C/C=C/1\CNC2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.